molecular formula C16H22ClN3O3 B601033 4-[5-[2-Chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid CAS No. 109882-27-1

4-[5-[2-Chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid

Cat. No. B601033
M. Wt: 339.83
InChI Key:
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Description

This compound is also known as Bendamustine Related Compound E . It is a derivative of Bendamustine, which is a nitrogen mustard used in the treatment of certain types of cancer .


Molecular Structure Analysis

The molecular formula of this compound is C16H22ClN3O3 . The structure includes a benzimidazole ring, which is a fused benzene and imidazole ring, and a butanoic acid group .

Scientific Research Applications

Synthesis Techniques

  • The compound has been synthesized from 2-chloroethyl methylvinylphosphinate via successive hydroformylation–amidocarbonylation, demonstrating its utility in complex organic synthesis processes (Sakakura, Huang, & Tanaka, 1991).

Stability and Characterization

  • Investigations have been conducted on the stability of bendamustin, where derivatives of the compound, including 4-[5-[2-Chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid, were used as reference substances for HPLC investigations (Gust & Krauser, 1997).

Antimicrobial Activity

  • Derivatives of the compound, such as 3-[(2-Hydroxyphenyl)amino]butanoic and 3-[(2-hydroxy-5-methyl(chloro)phenyl)amino]butanoic acids, have been converted into derivatives exhibiting good antimicrobial activity against various bacteria and fungi (Mickevičienė et al., 2015).

Metabolic Studies

  • Studies have been conducted on the metabolism of chlorambucil, a similar compound, by rat liver microsomal glutathione S-transferase, highlighting the metabolic pathways and reactions related to compounds of this chemical class (Zhang, Ye, & Lou, 2004).

Chemical Synthesis and Spectral Studies

  • Research into the synthesis of related 1-methylbenzimidazoles, including the use of lanthanide shift reagents in spectral studies, provides insight into the synthetic pathways and structural analysis of similar compounds (Ellis & Jones, 1974).

Glutathione S-Transferase Interactions

  • The interactions of chlorambucil-monoglutathionyl conjugate with human alpha class glutathione S-transferases have been studied, which is relevant for understanding the biochemical interactions of similar compounds (Meyer et al., 1992).

Pharmacological Research

  • The compound has been used in pharmacological research, such as in studies investigating the antagonism of baclofen in the cat spinal cord (Beattie et al., 1989).

Crystallography and Structural Analysis

  • The synthesis and crystal structures of related compounds like 5-amino-1-(2-hydroxyethyl)imidazole-4-carboxamide and 5-amino-1-(2-chloroethyl)-4-cyanoimidazole have been studied, providing insights into the crystallography and molecular geometry of such compounds (Banerjee et al., 1999).

Chemical Derivatives and Antimicrobial Activity

  • The synthesis of Schiff bases and metal complexes derived from similar compounds and their antimicrobial activity have been explored, indicating the potential for creating biologically active substances from these chemical structures (Ashok, 2015).

properties

IUPAC Name

4-[5-[2-chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O3/c1-19-14-6-5-12(20(8-7-17)9-10-21)11-13(14)18-15(19)3-2-4-16(22)23/h5-6,11,21H,2-4,7-10H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFTRYOMJJKBZKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N(CCO)CCCl)N=C1CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[5-[2-Chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid

CAS RN

109882-27-1
Record name 4-(5-((2-Chloroethyl)(2-hydroxyethyl)amino)-1-methyl-1H-benzimidazol-2-yl)butanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109882271
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[5-[(2-Chloroethyl)(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(5-((2-CHLOROETHYL)(2-HYDROXYETHYL)AMINO)-1-METHYL-1H-BENZIMIDAZOL-2-YL)BUTANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EP861GFN77
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[5-[2-Chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid
Reactant of Route 2
4-[5-[2-Chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid
Reactant of Route 3
4-[5-[2-Chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid
Reactant of Route 4
4-[5-[2-Chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid
Reactant of Route 5
4-[5-[2-Chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid
Reactant of Route 6
Reactant of Route 6
4-[5-[2-Chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid

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